N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide
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Overview
Description
N-{1-[(2-benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide, also known by its chemical formula C24H22N4O5, is a synthetic organic compound. Its structure features a benzamide core with two distinct substituents: a benzoylhydrazino group and a methoxybenzoyl group. Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2-benzoylhydrazine with 2-methylpropionic acid chloride, followed by coupling with 4-methoxybenzoyl chloride. The reaction proceeds under specific conditions, typically using a base or acid catalyst.
Industrial Production:: While not widely produced industrially, laboratories can synthesize N-{1-[(2-benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide for research purposes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The benzoylhydrazino group may undergo oxidation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl groups is possible.
Base-Catalyzed Condensation: Used during synthesis.
Acid Hydrolysis: To cleave ester bonds.
Reduction Agents: For carbonyl reduction.
Major Products:: The primary product is the target compound itself, N-{1-[(2-benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for interactions with biological macromolecules.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
While N-{1-[(2-benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide is relatively unique, similar compounds include other benzamides and hydrazides.
Properties
Molecular Formula |
C27H28N4O5 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[1-(2-benzoylhydrazinyl)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C27H28N4O5/c1-17(2)23(27(35)31-30-25(33)18-9-5-4-6-10-18)29-26(34)21-11-7-8-12-22(21)28-24(32)19-13-15-20(36-3)16-14-19/h4-17,23H,1-3H3,(H,28,32)(H,29,34)(H,30,33)(H,31,35) |
InChI Key |
HUYIUYYFLYDAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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